1-Bromo-4-chlorodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkanes, C10-18, bromo chloro: are a group of halogenated alkanes that contain both bromine and chlorine atoms. These compounds are characterized by their long carbon chains, typically ranging from 10 to 18 carbon atoms, with varying degrees of bromination and chlorination. They are used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Alkanes, C10-18, bromo chloro typically involves the halogenation of linear alkanes. The process can be carried out through free-radical halogenation, where alkanes react with bromine (Br2) and chlorine (Cl2) in the presence of light (hν) or heat (Δ). This method allows for the selective introduction of bromine and chlorine atoms into the alkane chain .
Industrial Production Methods: Industrial production of these compounds often involves the chlorination and bromination of n-alkane feedstocks. The process is controlled to achieve the desired degree of halogenation, ensuring the production of compounds with specific properties suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Alkanes, C10-18, bromo chloro undergo several types of chemical reactions, including:
Substitution Reactions: These compounds can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: They can be oxidized to form alcohols, aldehydes, or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) or nickel (Ni) is commonly used.
Major Products:
Substitution Reactions: The major products are substituted alkanes where the halogen atoms are replaced by other functional groups.
Oxidation: The products include alcohols, aldehydes, and carboxylic acids.
Reduction: The products are typically alkanes or alkenes.
Scientific Research Applications
Chemistry: In chemistry, Alkanes, C10-18, bromo chloro are used as intermediates in the synthesis of more complex organic compounds. Their reactivity makes them valuable in various organic synthesis processes .
Biology and Medicine: These compounds are studied for their potential biological activities. They are used in the development of pharmaceuticals and agrochemicals due to their ability to interact with biological molecules .
Industry: Industrially, Alkanes, C10-18, bromo chloro are used as flame retardants, plasticizers, and additives in lubricants. Their halogenated nature provides flame-retardant properties, making them suitable for use in materials that require high fire resistance .
Mechanism of Action
The mechanism of action of Alkanes, C10-18, bromo chloro involves their interaction with various molecular targets. The halogen atoms in these compounds can form strong bonds with other molecules, leading to the formation of stable complexes. This interaction can affect the function of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Chlorinated Paraffins: These are similar in structure but contain only chlorine atoms.
Brominated Alkanes: These compounds contain only bromine atoms and are used in applications where bromine’s properties are specifically required.
Uniqueness: Alkanes, C10-18, bromo chloro are unique due to the presence of both bromine and chlorine atoms. This dual halogenation provides a combination of properties from both halogens, making these compounds versatile for various applications .
Properties
Molecular Formula |
C10H20BrCl |
---|---|
Molecular Weight |
255.62 g/mol |
IUPAC Name |
1-bromo-4-chlorodecane |
InChI |
InChI=1S/C10H20BrCl/c1-2-3-4-5-7-10(12)8-6-9-11/h10H,2-9H2,1H3 |
InChI Key |
DHBXYDXZDGEFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.